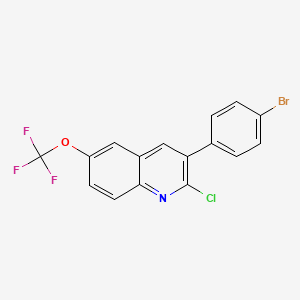
3-(4-Bromophenyl)-2-chloro-6-(trifluoromethoxy)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromophenyl)-2-chloro-6-(trifluoromethoxy)quinoline is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This particular compound features a bromophenyl group, a chloro group, and a trifluoromethoxy group attached to the quinoline core, making it a molecule of interest for various chemical and pharmaceutical research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-2-chloro-6-(trifluoromethoxy)quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Substituents: The bromophenyl, chloro, and trifluoromethoxy groups are introduced through electrophilic aromatic substitution reactions. For example, the bromophenyl group can be introduced using bromobenzene and a suitable catalyst.
Final Assembly: The final compound is assembled by coupling the substituted quinoline with the appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the bromophenyl or chloro groups, potentially leading to debromination or dechlorination.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloro and bromophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Debrominated or dechlorinated derivatives.
Substitution: Substituted quinoline derivatives with new functional groups replacing the original substituents.
科学研究应用
Chemistry
In chemistry, 3-(4-Bromophenyl)-2-chloro-6-(trifluoromethoxy)quinoline is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structure allows it to bind to various proteins and enzymes, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the trifluoromethoxy group is particularly interesting due to its influence on the compound’s pharmacokinetic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(4-Bromophenyl)-2-chloro-6-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. The bromophenyl and trifluoromethoxy groups can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The chloro group may also play a role in the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
3-(4-Bromophenyl)-2-chloroquinoline: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
2-Chloro-6-(trifluoromethoxy)quinoline:
3-(4-Bromophenyl)quinoline: Lacks both the chloro and trifluoromethoxy groups, making it less versatile in certain reactions.
Uniqueness
The presence of the trifluoromethoxy group in 3-(4-Bromophenyl)-2-chloro-6-(trifluoromethoxy)quinoline is a key differentiator. This group can significantly influence the compound’s lipophilicity, metabolic stability, and overall pharmacokinetic profile, making it a unique and valuable compound for various applications.
属性
分子式 |
C16H8BrClF3NO |
|---|---|
分子量 |
402.59 g/mol |
IUPAC 名称 |
3-(4-bromophenyl)-2-chloro-6-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C16H8BrClF3NO/c17-11-3-1-9(2-4-11)13-8-10-7-12(23-16(19,20)21)5-6-14(10)22-15(13)18/h1-8H |
InChI 键 |
MHYRLNUMGRLBNB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(N=C3C=CC(=CC3=C2)OC(F)(F)F)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


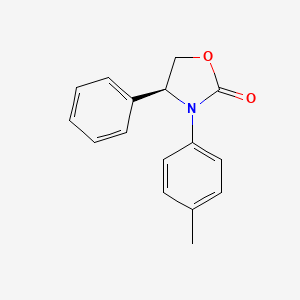
![4-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12864274.png)
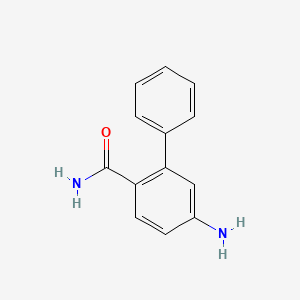
![3-Methoxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B12864283.png)
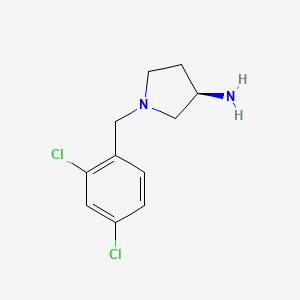
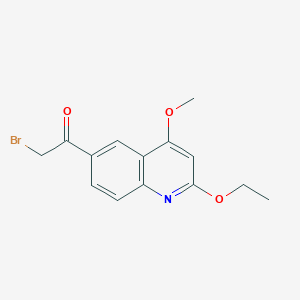



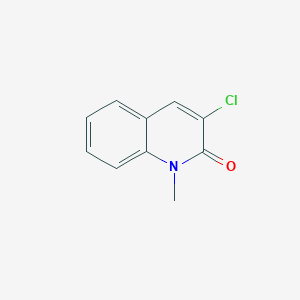
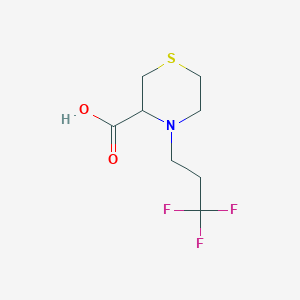
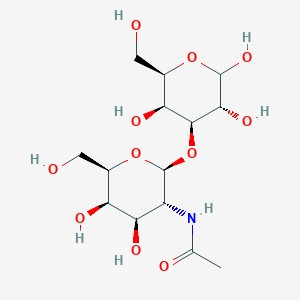
![N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12864349.png)

